2-Hydroxyundecanoic acid

Description

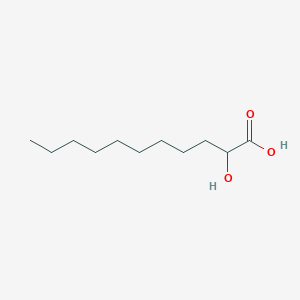

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRBGFKCVTVNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415245 | |

| Record name | 2-hydroxyundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19790-86-4 | |

| Record name | 2-hydroxyundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxyundecanoic Acid: Discovery, Natural Occurrence, and Analysis

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unveiling a Niche Bioactive Lipid

In the vast and intricate world of lipidomics, the study of hydroxylated fatty acids represents a frontier of significant scientific curiosity and therapeutic potential. Among these, 2-Hydroxyundecanoic acid, a medium-chain fatty acid with a hydroxyl group at the alpha-position, stands as a molecule of interest. While not as extensively studied as its longer-chain counterparts, its unique structural characteristics suggest a range of biological activities and applications waiting to be fully elucidated. This guide provides a comprehensive overview of the current knowledge surrounding 2-Hydroxyundecanoic acid, from its likely discovery context and natural distribution to the technical methodologies required for its study. As we delve into this subject, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore the potential of this intriguing lipid.

Section 1: The Genesis of Discovery and Natural Occurrence

The specific historical account of the initial discovery of 2-Hydroxyundecanoic acid is not prominently documented in scientific literature. Its identification is likely intertwined with the broader discovery and characterization of 2-hydroxy fatty acids, which have been recognized as important components of complex lipids in various organisms.

Natural Occurrence: A Marine Predominance

While 2-hydroxy fatty acids are found in various biological systems, including mammalian tissues as components of sphingolipids, a significant body of research points towards marine environments, particularly sponges, as a rich source of these compounds[1][2]. Studies on Caribbean and Senegalese marine sponges have revealed the presence of a series of long-chain 2-hydroxy fatty acids (C22 to C27) within their phospholipid fractions[2]. Although these studies primarily focus on longer-chain variants, the presence of a homologous series suggests the potential for medium-chain 2-hydroxy fatty acids like 2-Hydroxyundecanoic acid to also be present, albeit likely in lower concentrations.

The occurrence of these fatty acids in sponges is thought to be a defense mechanism, with some 2-hydroxy and 2-methoxylated fatty acids exhibiting antimicrobial properties[3]. The complex symbiotic relationships between sponges and their associated microorganisms may also play a role in the production of these unique lipids.

Beyond the marine ecosystem, 2-hydroxy fatty acids have been identified in soil bacteria and fungi, where they are components of cell membranes and are involved in adapting to environmental stressors like temperature and pH[4][5]. The Human Metabolome Database also lists 2-Hydroxyundecanoic acid, indicating its presence in human tissues, likely as a constituent of sphingolipids within cellular membranes[6].

| Source Category | Specific Examples | Chain Lengths of 2-Hydroxy Fatty Acids Identified | Reference |

| Marine Sponges | Verongula gigantea, Aplysina archeri, Pseudosuberites sp., Suberites massa | C20-C27 | [1][2] |

| Mammalian Tissues | Nervous system, epidermis, kidney (as part of sphingolipids) | Primarily long-chain (C16-C24) | [7] |

| Soil Microorganisms | Bacteria (e.g., Bacteroidetes), Fungi | Various, including C10-C18 (as 3-hydroxy fatty acids) | [4][5] |

| Human | Cellular membranes (as part of sphingolipids) | Data specific to 2-hydroxyundecanoic acid is limited | [6] |

Section 2: Biosynthetic Pathways: An Overview

The biosynthesis of 2-hydroxy fatty acids is accomplished through distinct enzymatic pathways in different organisms.

Mammalian Biosynthesis

In mammals, the synthesis of 2-hydroxy fatty acids is primarily carried out by the enzyme fatty acid 2-hydroxylase (FA2H) . This enzyme is crucial for the production of 2-hydroxy sphingolipids, which are vital components of myelin in the nervous system and for the skin's permeability barrier[7]. The process involves the direct hydroxylation of a fatty acid at the C-2 position.

Caption: Mammalian biosynthesis of 2-hydroxy fatty acids via FA2H.

Bacterial Biosynthesis

Bacteria employ a different set of enzymes for the production of hydroxy fatty acids. Fatty acid hydratases (FAHs) are a notable class of enzymes that catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid, resulting in a hydroxylated fatty acid[8][9]. While this mechanism typically produces hydroxy fatty acids with the hydroxyl group at positions other than C-2, the diversity of bacterial metabolic pathways suggests that other enzymatic systems for 2-hydroxylation likely exist. Some soil bacteria are known to produce 3-hydroxy fatty acids as part of their cell membrane lipids[4].

Caption: Bacterial biosynthesis of hydroxy fatty acids via fatty acid hydratases.

Section 3: Methodologies for Isolation and Characterization

The study of 2-Hydroxyundecanoic acid necessitates robust and sensitive analytical techniques for its extraction, isolation, and characterization from complex biological matrices.

Extraction and Isolation Protocol

The following is a generalized protocol for the extraction of 2-hydroxy fatty acids from biological samples, which can be adapted for 2-Hydroxyundecanoic acid.

Objective: To extract total lipids, including 2-hydroxy fatty acids, from a biological sample for subsequent analysis.

Materials:

-

Biological sample (e.g., bacterial cell pellet, homogenized tissue)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Protocol:

-

Homogenization: Homogenize the biological sample in a suitable buffer.

-

Solvent Extraction (Bligh & Dyer Method):

-

To the homogenized sample, add chloroform and methanol in a ratio of 1:2 (v/v) to achieve a final single-phase mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Add 1 volume of chloroform and 1 volume of 0.9% NaCl solution.

-

Vortex again for 2 minutes. This will induce phase separation.

-

-

Phase Separation:

-

Centrifuge the mixture at 2,000 x g for 10 minutes to achieve clear phase separation.

-

Three layers will be visible: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.

-

-

Lipid Recovery:

-

Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette, avoiding the protein interface.

-

Transfer the organic phase to a clean glass tube.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Sample Storage:

-

The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until further analysis.

-

Sources

- 1. 2-Hydroxy fatty acids from marine sponges. 2. The phospholipid fatty acids of the Caribbean sponges Verongula gigantea and Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-methoxylated fatty acids in marine sponges: defense mechanism against mycobacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane lipid adaptation of soil Bacteroidetes isolates to temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipid fatty acid profiles in selected members of soil microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxyundecanoic acid | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

An In-depth Technical Guide to 2-Hydroxyundecanoic Acid as a Component of Sphingolipids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingolipids are fundamental components of eukaryotic cell membranes, playing critical roles in cellular signaling, recognition, and structural integrity.[1][2] The immense functional diversity of these lipids is derived from their structural complexity, including variations in their N-acyl chains. The hydroxylation of this fatty acid chain at the C-2 position, creating 2-hydroxy fatty acid-containing sphingolipids (2-hFA-SLs), represents a critical modification that profoundly alters their biophysical properties and biological functions. While much of the research has focused on very long-chain 2-hFAs, the principles of biosynthesis, function, and analysis are broadly applicable to medium-chain variants like 2-hydroxyundecanoic acid. This guide provides a comprehensive overview of the metabolism of 2-hFA-SLs, their functional roles in health and disease, and detailed technical protocols for their analysis, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Acyl Chain Hydroxylation in Sphingolipid Biology

Sphingolipids, discovered in the 1870s, are defined by a sphingoid base backbone, to which a fatty acid is attached via an amide linkage to form a ceramide.[1] This ceramide core is the precursor for more complex sphingolipids, including sphingomyelins and glycosphingolipids.[1] The N-acyl chain length, saturation, and hydroxylation introduce significant structural diversity, which is not merely decorative but essential for physiological function.[2]

The addition of a hydroxyl group at the C-2 position of the acyl chain is catalyzed primarily by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[2][3][4] This modification, while seemingly minor, introduces a polar group near the membrane-water interface. This enables the formation of additional intermolecular and intramolecular hydrogen bonds, significantly stabilizing interactions with adjacent lipids and proteins. These interactions are fundamental to the unique roles of 2-hFA-SLs in membrane organization, myelin maintenance, and epidermal barrier function.[2][3]

Section 1: Biosynthesis and Metabolism of 2-hFA Sphingolipids

The metabolic pathway for 2-hFA-SLs parallels that of their non-hydroxylated counterparts, with the key differentiating step being the hydroxylation of the fatty acid.[3]

The Central Role of Fatty Acid 2-Hydroxylase (FA2H)

FA2H is an ER-localized, NAD(P)H-dependent monooxygenase that stereospecifically produces (R)-2-hydroxy fatty acids.[2][4] While it acts on a range of fatty acid chain lengths, from long-chain to very long-chain (VLCFAs), its activity is crucial for the generation of the 2-hFA pool used for sphingolipid synthesis.[3] The physiological substrate remains a topic of investigation, with evidence suggesting it can hydroxylate free fatty acids, acyl-CoAs, or even the acyl chain of ceramide itself.

Incorporation into Ceramides and Elaboration

Once 2-hydroxy fatty acyl-CoA is formed, it is utilized by all six mammalian ceramide synthases (CerS1-6) to produce 2-hydroxy-dihydroceramide.[2][4] This molecule is then desaturated to form 2-hydroxy-ceramide (hCer). From this central hub, hCer can be further metabolized into complex sphingolipids:

-

Sphingomyelin: A phosphorylcholine headgroup is added by sphingomyelin synthase (SMS).

-

Galactosylceramides (GalCer): A galactose sugar is added by UDP-galactose:ceramide galactosyltransferase (CGT). This is a major pathway in the nervous system.[3]

-

Glucosylceramides (GlcCer): A glucose sugar is added by UDP-glucose:ceramide glucosyltransferase (GCS), a key step in the synthesis of most glycosphingolipids.

Degradation Pathway

The degradation of 2-hFA-SLs occurs primarily in the lysosome via the same acid hydrolases that catabolize non-hydroxylated sphingolipids. The resulting 2-hydroxy fatty acid can be recycled through the salvage pathway or be degraded via peroxisomal α-oxidation.[2][3]

View DOT script for Biosynthesis and Degradation Pathway of 2-hFA-Sphingolipids

Section 2: Functional Implications of 2-Hydroxylation

The presence of the 2-hydroxyl group imparts unique biophysical properties to sphingolipids, which underpin their specialized functions in membrane biology and cellular signaling.

Biophysical Impact on Cell Membranes

The 2-hydroxyl group acts as both a hydrogen bond donor and acceptor. This facilitates the formation of a dense, stable hydrogen bond network at the membrane surface, involving the amide group of the ceramide backbone and the headgroups of neighboring lipids.[2] This network is critical for the formation and stabilization of ordered membrane microdomains, often called "lipid rafts."[2][5] These domains serve as platforms for organizing signal transduction complexes.[1] Studies in plants have shown that 2-hydroxy sphingolipids are necessary for the organization of plasma membrane nanodomains and for the reactive oxygen species (ROS) burst associated with immune responses.[5]

View DOT script for Membrane Domain Stabilization by 2-hFA-Sphingolipids

Physiological and Pathophysiological Roles

The unique properties of 2-hFA-SLs are indispensable in several tissues:

| System | Key Function of 2-hFA-SLs | Associated Pathology with Deficiency |

| Nervous System | Abundant in myelin; crucial for long-term stability of the myelin sheath and axonal support.[2][3] | Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN/SPG35): A severe neurodegenerative disorder caused by mutations in FA2H, leading to leukodystrophy, spasticity, and ataxia.[2][6] |

| Dermatology | Essential components of ceramides and glucosylceramides in the stratum corneum, critical for forming the epidermal water permeability barrier.[3][7] | Skin barrier defects; deficiency of related esterified ω-hydroxy ceramides is linked to ichthyosis and atopic dermatitis.[7] |

| Oncology | Complex role; FA2H expression is often dysregulated. Low FA2H expression is correlated with poor prognosis and chemoresistance in several cancers, including breast and gastric cancer.[2][6] | Altered cancer cell signaling, proliferation, and drug resistance.[2] |

Section 3: A Technical Guide to the Analysis of 2-hFA-Containing Sphingolipids

Accurate detection and quantification of specific sphingolipid species, such as those containing 2-hydroxyundecanoic acid, are paramount for understanding their function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Rationale for Method Selection

The primary challenge in analyzing 2-hFA-SLs is distinguishing them from other lipid species. The addition of a hydroxyl group (+16 Da) makes a C11-hydroxylated sphingolipid isobaric with a C12-sphingolipid containing two ¹³C atoms. While high-resolution mass spectrometry can help, chromatographic separation is the most robust solution. Reverse-phase liquid chromatography (RPLC) effectively separates lipids based on acyl chain length and polarity, providing the necessary resolution prior to mass spectrometric analysis.

Protocol 1: Extraction of Total Sphingolipids from Biological Samples

This protocol is a modified Bligh & Dyer method, a reliable technique for extracting a broad range of lipids.

Self-Validation: The inclusion of a commercially available, non-endogenous odd-chain or deuterated sphingolipid internal standard (e.g., C17:0 Sphingomyelin or d18:1/18:0-d3 Ceramide) is critical. This standard is added at the very beginning of the extraction and is used to correct for variations in extraction efficiency and instrument response, ensuring data accuracy and reproducibility.

Methodology:

-

Homogenization: Homogenize ~10-20 mg of tissue or 1-5 million cells in 0.8 mL of ice-cold PBS. Transfer to a glass tube with a PTFE-lined cap.

-

Internal Standard Spiking: Add 10-20 µL of the internal standard cocktail to the homogenate.

-

Monophasic Extraction: Add 3 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes. Incubate at 48°C for 30 minutes.

-

Phase Separation: Add 1 mL of chloroform and vortex. Add 1 mL of water and vortex. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube.

-

Re-extraction: Add 2 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Pool the second organic phase with the first.

-

Drying and Reconstitution: Evaporate the pooled organic solvent under a stream of nitrogen gas. Reconstitute the dried lipid film in 100-200 µL of a suitable injection solvent (e.g., 90:10 methanol:chloroform) for LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS

Instrumentation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

Methodology:

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

-

Mobile Phase B: Methanol/Acetonitrile (9:1 v/v) with 0.1% formic acid and 1 mM ammonium formate.

-

Gradient: Start at 60% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Set up specific precursor-to-product ion transitions. For sphingolipids, the product ion is often the sphingoid base backbone (e.g., m/z 264.2 for d18:1 sphingosine).

-

Example for 2-OH-C11-Ceramide (d18:1/11:0h): Precursor ion [M+H]⁺ → Product ion (e.g., 264.2).

-

-

Characteristic Fragments: The presence of the 2-hydroxyl group can be confirmed by specific neutral losses or fragment ions in MS² spectra, which differ from their non-hydroxylated counterparts.[2]

-

-

Data Analysis:

-

Integrate the peak areas for the endogenous lipids and the internal standard.

-

Calculate the response ratio (Analyte Area / Internal Standard Area).

-

Quantify against a standard curve of synthetic 2-hydroxyundecanoic acid-containing sphingolipids if absolute quantification is required.

-

View DOT script for Analytical Workflow for 2-hFA-SLs

Section 4: Future Directions and Drug Development Opportunities

The critical roles of FA2H and 2-hFA-SLs in pathophysiology present exciting opportunities for therapeutic intervention.

-

FA2H as a Therapeutic Target:

-

Oncology: Given that low FA2H expression is linked to poor outcomes, strategies to re-activate or enhance its expression in tumor cells could represent a novel approach to overcoming chemoresistance.[2]

-

Neurology: In FAHN, gene therapy to restore functional FA2H in oligodendrocytes is a promising long-term strategy.

-

-

2-hFA-SLs as Biomarkers: The distinct profiles of 2-hFA-SLs in different tissues and disease states suggest their potential as diagnostic or prognostic biomarkers, which can be readily measured in patient plasma or tissue biopsies using the methods described.

-

Synthetic 2-hFA Analogs: The synthetic 2-hydroxy fatty acid analog 2-hydroxyoleic acid (Minerval®) has shown anti-cancer activity by altering membrane lipid composition and inducing apoptosis.[2] This validates the concept of using synthetic hydroxylated fatty acids as drugs, opening avenues for the development of novel therapeutics based on structures like 2-hydroxyundecanoic acid.

Conclusion

2-Hydroxyundecanoic acid and other 2-hydroxy fatty acids are integral components of a specialized class of sphingolipids with profound effects on membrane structure and cell function. Their biosynthesis, primarily via the FA2H enzyme, and their roles in myelin maintenance, skin barrier integrity, and cancer biology are areas of intense research. For scientists and drug developers, a deep understanding of this field, coupled with robust and validated analytical methods, is essential for dissecting their complex roles and harnessing their therapeutic potential.

References

-

Hoshi, M., et al. (2008). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. PMC - PubMed Central. [Link]

-

Wikipedia. (n.d.). Sphingolipid. Wikipedia. [Link]

-

Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. MDPI. [Link]

-

Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. ResearchGate. [Link]

-

Kon, R., et al. (2021). Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxyundecanoic acid. PubChem. [Link]

-

Ali, A., et al. (2022). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. MDPI. [Link]

Sources

- 1. Sphingolipid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity [mdpi.com]

- 5. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

The Endogenous Synthesis of Alpha-Hydroxy Fatty Acids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxy fatty acids (α-HFAs), a class of lipids characterized by a hydroxyl group at the C2 position, are integral components of various cellular structures and signaling pathways. Their synthesis is a tightly regulated process, primarily orchestrated by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Dysregulation of α-HFA synthesis is implicated in several neurological and metabolic disorders, making the study of their endogenous pathways a critical area of research for therapeutic development. This guide provides an in-depth exploration of the core synthesis pathways of α-HFAs, detailing the enzymatic machinery, regulatory mechanisms, and analytical methodologies essential for their investigation.

Introduction: The Significance of Alpha-Hydroxy Fatty Acids

Alpha-hydroxy fatty acids are not merely structural components of complex lipids; they play crucial roles in a multitude of physiological processes.[1] They are particularly abundant in the nervous system, skin, and kidneys, where they are key constituents of sphingolipids such as ceramides and galactosylceramides.[2] The presence of the hydroxyl group imparts unique biophysical properties to these lipids, influencing membrane fluidity, lipid-protein interactions, and the formation of specialized membrane domains like lipid rafts.[3] Furthermore, emerging evidence suggests that α-HFAs and their derivatives act as signaling molecules, modulating cellular processes ranging from apoptosis to inflammation.[2] Given their profound biological importance, a thorough understanding of their synthesis is paramount for elucidating their roles in health and disease.

The Principal Pathway: Fatty Acid 2-Hydroxylase (FA2H)

The primary route for the endogenous synthesis of α-HFAs is catalyzed by the enzyme Fatty Acid 2-Hydroxylase, encoded by the FA2H gene.[4] This enzyme is an integral membrane protein located in the endoplasmic reticulum.[3]

The FA2H Enzyme: Structure and Catalytic Core

The human FA2H protein is a monooxygenase that exhibits a characteristic structure essential for its function.[5] It contains an N-terminal cytochrome b5-like domain and a C-terminal catalytic domain featuring a conserved iron-binding histidine motif.[5] This di-iron center is the heart of the enzyme's catalytic activity.

The Catalytic Mechanism of FA2H: A Step-by-Step Electron Relay

The hydroxylation of a fatty acid by FA2H is a stereospecific process that exclusively produces the (R)-enantiomer of the 2-hydroxy fatty acid.[6] The reaction is dependent on molecular oxygen and the reducing power of NADPH, which is supplied via NADPH:cytochrome P-450 reductase.[5]

The proposed catalytic cycle involves the following key steps:

-

Substrate Binding: A long-chain fatty acid binds to the active site of FA2H.

-

Electron Transfer: Electrons are transferred from NADPH to the flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) cofactors of NADPH:cytochrome P-450 reductase.

-

Cytochrome b5 Involvement: The electrons are then shuttled to the cytochrome b5 domain of FA2H.[6]

-

Iron Reduction: The electrons reduce the ferric iron (Fe³⁺) in the catalytic center to its ferrous state (Fe²⁺).

-

Oxygen Activation: Molecular oxygen binds to the ferrous iron, forming a transient intermediate.

-

Hydroxylation: The activated oxygen is then used to hydroxylate the alpha-carbon of the fatty acid substrate, resulting in the formation of the (R)-2-hydroxy fatty acid.[6]

Regulation of FA2H Activity and Expression

The synthesis of α-HFAs is a tightly controlled process, with FA2H activity and expression being subject to regulation by various factors.

-

Transcriptional Regulation by PPAR-α: Peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that acts as a key regulator of lipid metabolism, has been shown to influence the transcription of the FA2H gene.[1] Fatty acids and their derivatives can act as ligands for PPAR-α, which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including FA2H, to modulate their expression.[7]

-

Post-translational Regulation by PGRMC1: Progesterone Receptor Membrane Component 1 (PGRMC1) has been identified as an interaction partner of FA2H.[8] PGRMC1 is a heme-binding protein that is thought to act as a heme chaperone, potentially facilitating the proper folding and activity of FA2H by ensuring the correct incorporation of its heme cofactor.[8][9] Inhibition of PGRMC1 has been shown to reduce the synthesis of hydroxylated ceramides, suggesting a direct role in regulating FA2H activity.[8]

Alternative Synthesis Pathways: Exploring Other Avenues

While FA2H is the primary enzyme responsible for α-HFA synthesis, the existence of alternative or compensatory pathways has been suggested.

The Role of Phytanoyl-CoA 2-Hydroxylase (PHYH)

Phytanoyl-CoA 2-hydroxylase (PHYH) is a peroxisomal enzyme involved in the α-oxidation of branched-chain fatty acids, such as phytanic acid.[10] While it catalyzes a 2-hydroxylation reaction, studies have shown that human PHYH does not exhibit activity towards long and very long straight-chain acyl-CoAs.[11] This indicates that PHYH is unlikely to be a significant contributor to the general pool of α-HFAs derived from straight-chain fatty acids.

Cytochrome P450 Enzymes: A Minor Role in Alpha-Hydroxylation

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds.[12] While certain CYP enzymes, particularly those in the CYP4 family, are known to hydroxylate fatty acids, their primary activity is directed towards the terminal (ω) or near-terminal (ω-1) positions, not the α-position.[13] Therefore, their contribution to the synthesis of α-HFAs is considered to be minimal.

The Quest for Novel Alpha-Hydroxylases

The presence of residual α-HFA synthesis in some FA2H-deficient models has led to the hypothesis that other, yet-to-be-identified, α-hydroxylases may exist.[14] The search for these novel enzymes is an active area of research that could reveal new layers of complexity in α-HFA metabolism.

Experimental Protocols: Investigating Alpha-HFA Synthesis

The study of α-HFA synthesis requires robust and sensitive analytical methods. The following provides a generalized workflow and a detailed protocol for a key assay.

General Workflow for α-HFA Analysis

Detailed Protocol: In Vitro FA2H Activity Assay using GC-MS

This protocol is adapted from established methods for measuring FA2H activity in microsomal preparations.[15]

Materials:

-

Microsomal fraction isolated from cells or tissues

-

Fatty acid substrate (e.g., tetracosanoic acid)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Purified NADPH:cytochrome P-450 reductase (if not sufficiently present in microsomes)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Internal standard (e.g., deuterated 2-hydroxy fatty acid)

-

Reagents for lipid extraction (e.g., chloroform/methanol)

-

Derivatization reagents (e.g., diazomethane for methylation, BSTFA for silylation)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, fatty acid substrate, and the NADPH regenerating system in the reaction buffer.

-

Initiate Reaction: Start the reaction by incubating the mixture at 37°C with shaking.

-

Time Course: Collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes) to monitor the reaction progress.

-

Stop Reaction: Terminate the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol 2:1 v/v) and the internal standard.

-

Lipid Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Derivatization:

-

Methylation: Evaporate the solvent and methylate the fatty acids using a reagent like diazomethane to form fatty acid methyl esters (FAMEs).

-

Silylation: After methylation, evaporate the solvent and treat the sample with a silylating agent like BSTFA to form trimethylsilyl (TMS) ethers of the hydroxyl group.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate GC column and temperature program to separate the FAMEs.

-

Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the target 2-hydroxy fatty acid methyl ester and the internal standard.[16]

-

-

Data Analysis: Calculate the amount of 2-hydroxy fatty acid produced based on the peak area ratio of the analyte to the internal standard, using a standard curve for absolute quantification.

Self-Validation: The inclusion of a time-course experiment and the use of an internal standard are critical for ensuring the reliability and reproducibility of the assay. A reaction mixture without the NADPH regenerating system should be included as a negative control to confirm that the observed activity is dependent on the complete enzymatic system.

Data Presentation: Substrate Specificity of FA2H

The substrate preference of FA2H is a key aspect of its function. The following table summarizes the relative activity of FA2H towards different fatty acid substrates.

| Fatty Acid Substrate | Chain Length | Saturation | Relative FA2H Activity (%) |

| Myristic Acid | C14:0 | Saturated | 20 |

| Palmitic Acid | C16:0 | Saturated | 50 |

| Stearic Acid | C18:0 | Saturated | 80 |

| Lignoceric Acid | C24:0 | Saturated | 100 |

| Cerotic Acid | C26:0 | Saturated | 95 |

| Oleic Acid | C18:1 | Monounsaturated | 60 |

Note: The relative activities are illustrative and can vary depending on the specific experimental conditions. The general trend shows a preference for very-long-chain saturated fatty acids.[6]

Conclusion and Future Directions

The endogenous synthesis of alpha-hydroxy fatty acids is a fundamental biological process with significant implications for human health. The FA2H-mediated pathway stands as the central route for their production, with intricate regulatory mechanisms ensuring their proper cellular levels. While our understanding of this pathway has advanced significantly, several key questions remain. The precise molecular details of the FA2H catalytic mechanism, the full spectrum of its regulatory inputs, and the potential existence of novel alpha-hydroxylases are all areas ripe for further investigation. Continued research in this field, aided by the robust analytical techniques outlined in this guide, will undoubtedly uncover new therapeutic targets for a range of debilitating diseases.

References

-

Alderson, N. L., Rembiesa, B., Walla, M. D., Bielawska, A., Bielawski, J., & Hama, H. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase. Journal of Biological Chemistry, 279(47), 48462-48468. [Link]

-

Chen, Y., Li, Y., Wang, Y., & Ye, X. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography–Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16429–16438. [Link]

-

Thelen, L., Fels, B., Gsell, W., & Eckhardt, M. (2018). Identification of progesterone receptor membrane component-1 as an interaction partner and possible regulator of fatty acid 2-hydroxylase. Biochemical Journal, 475(5), 987–1000. [Link]

-

Kaya, K., Ramesha, C. S., & Thompson, G. A. (1984). On the formation of alpha-hydroxy fatty acids. Evidence for a direct hydroxylation of nonhydroxy fatty acid-containing sphingolipids. The Journal of biological chemistry, 259(6), 3548–3553. [Link]

-

Mucha, C. D., Bhat, M., & Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4887. [Link]

-

Puddu, M. A., Sanguinetti, E., & Fanos, V. (2020). PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis. International journal of molecular sciences, 21(18), 6607. [Link]

-

Thelen, L., & Eckhardt, M. (2018). PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding. Journal of steroid biochemistry and molecular biology, 176, 123–131. [Link]

-

van den Bosch, H., & de Vet, E. C. (2001). A gas chromatography-mass spectrometry method for the determination of fatty acids and sterols in yeast and grape juice. Journal of chromatography. A, 917(1-2), 235–242. [Link]

-

Titchenell, P. M., Lin, J., & Lazar, M. A. (2021). Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture. bioRxiv. [Link]

-

Hama, H. (2007). A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry. Journal of lipid research, 48(4), 957–963. [Link]

-

Cahill, G. F., Jr. (2018). PGRMC1 regulation by phosphorylation: potential new insights in controlling biological activity!. Frontiers in pharmacology, 9, 126. [Link]

-

Xu, J., & Drew, B. G. (2019). PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis. Frontiers in immunology, 10, 2469. [Link]

-

De Marcos Lousa, C., van Roermund, C. W., & Wanders, R. J. (2013). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

-

Isobe, K., & Ogorzalek Loo, R. R. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Applied microbiology and biotechnology, 108(1), 23. [Link]

-

Folick, A., & Montell, D. J. (2013). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1000, 15–26. [Link]

-

Pawlak, M., Lefebvre, P., & Staels, B. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology, 13, 1036338. [Link]

-

Johnston, J. B., & Gillam, E. M. J. (2024). Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes. Catalysis Science & Technology, 14(13), 3611-3622. [Link]

-

Hughes, M. E., & Ahmed, Z. (2017). PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding. The Journal of steroid biochemistry and molecular biology, 176, 123–131. [Link]

-

Rana, J. (2014, April 9). Fatty Acid Oxidation - Part II. YouTube. [Link]

-

Hama, H. (2007). A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry. Journal of lipid research, 48(4), 957–963. [Link]

-

Hankins, J. V., Madsen, J. A., Giles, D. K., Brodbelt, J. S., & Trent, M. S. (2011). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212. ResearchGate. [Link]

-

Cain, J. T., & Hegde, R. S. (2020). Progesterone receptor membrane component 1 (PGRMC1) binds and stabilizes cytochromes P450 through a heme-independent mechanism. The Journal of biological chemistry, 295(1), 169–181. [Link]

-

Tanaka, T., & Gonzalez, F. J. (2020). Transcriptional Regulation of the Interferon Alpha-Inducible Protein-27 Like 2b by the Peroxisome Proliferator-Activated Receptor γ in Fatty Liver Disease. Biological & pharmaceutical bulletin, 43(2), 223–229. [Link]

-

UniProt Consortium. (2024). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). UniProt. [Link]

Sources

- 1. Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture | bioRxiv [biorxiv.org]

- 2. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPAR-α, a lipid-sensing transcription factor, regulates blood–brain barrier efflux transporter expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progesterone receptor membrane component 1 (PGRMC1) binds and stabilizes cytochromes P450 through a heme-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 8. Identification of progesterone receptor membrane component-1 as an interaction partner and possible regulator of fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lipidmaps.org [lipidmaps.org]

- 12. uniprot.org [uniprot.org]

- 13. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. On the formation of alpha-hydroxy fatty acids. Evidence for a direct hydroxylation of nonhydroxy fatty acid-containing sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Investigating the Potential Signaling Functions of 2-Hydroxyundecanoic Acid: A Mechanistic and Methodological Exploration

An In-depth Technical Guide

Abstract

2-Hydroxyundecanoic acid (2-OHUDA) is a medium-chain 2-hydroxy fatty acid (2-HFA) whose specific biological roles remain largely uncharacterized. While the broader class of 2-HFAs is recognized for its critical function as a constituent of sphingolipids essential for neural and epidermal integrity, the potential for free 2-OHUDA to act as an independent signaling molecule is an emerging area of interest. This technical guide synthesizes current knowledge on 2-HFAs and related lipids to propose and explore three potential signaling paradigms for 2-OHUDA: 1) as a precursor for bioactive 2-hydroxylated sphingolipids, 2) as a direct ligand for cellular receptors, and 3) as a modulator of cell membrane biophysics. We provide the theoretical framework for these hypotheses, grounded in established biochemical principles, and present detailed, field-proven experimental protocols to enable researchers to rigorously test these potential functions. This document serves as a foundational resource for scientists in lipid biology and drug development seeking to elucidate the functional significance of this intriguing molecule.

Introduction: The Enigma of 2-Hydroxyundecanoic Acid

The field of lipidomics has unveiled a vast and complex landscape of molecules that far exceed their classical roles in energy storage and membrane structure. Among these are the hydroxy fatty acids, a diverse class of lipids characterized by the addition of one or more hydroxyl groups to the acyl chain. This modification dramatically alters the molecule's physicochemical properties, including its polarity, solubility, and capacity for hydrogen bonding.

2-Hydroxyundecanoic acid (2-OHUDA) belongs to the 2-hydroxy fatty acid (2-HFA) family. The most well-documented role for 2-HFAs is their incorporation into sphingolipids, particularly ceramides and galactosylceramides, which are abundant in the nervous system and the epidermis.[1][2] The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for their synthesis, and mutations in the FA2H gene lead to severe neurodegenerative disorders, underscoring the indispensability of 2-HFA-containing sphingolipids.[3][4][5]

However, this established role does not preclude other, more direct functions. Could free 2-OHUDA, existing transiently or in specific cellular compartments, act as a signaling molecule in its own right? This guide explores this question by proposing testable hypotheses and providing the technical means to investigate them.

Table 1: Physicochemical Properties of 2-Hydroxyundecanoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₃ | [6] |

| Molar Mass | 202.29 g/mol | [6] |

| IUPAC Name | 2-hydroxyundecanoic acid | [6] |

| Classification | Hydroxy fatty acid [FA0105] | [6] |

| CAS Number | 19790-86-4 | [6] |

Biosynthesis and Metabolic Fate

Understanding the potential signaling functions of 2-OHUDA begins with its cellular origin and turnover. The primary pathway for its synthesis is the hydroxylation of undecanoic acid, catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][3] This enzyme is an NAD(P)H-dependent monooxygenase.[1] Once synthesized, 2-OHUDA is activated to its CoA-thioester, 2-hydroxyundecanoyl-CoA, which can then be utilized by ceramide synthases (CerS) for incorporation into the sphingolipid backbone, forming 2-hydroxy-ceramides.[7]

The degradation of 2-HFAs is thought to occur, at least in part, via the peroxisomal fatty acid α-oxidation pathway.[1] This metabolic context is crucial, as the cellular concentration of free 2-OHUDA will be tightly regulated by the balance of these synthetic and catabolic fluxes, influencing its availability for potential signaling activities.

Caption: Biosynthesis of 2-OHUDA and its incorporation into sphingolipids.

Hypothesis 1: Signaling via Incorporation into Bioactive Sphingolipids

The most direct hypothesis is that 2-OHUDA functions as a precursor, and its signaling effects are mediated by the downstream 2-hydroxylated sphingolipids it helps create. There is compelling evidence that 2-hydroxylation of the N-acyl chain confers unique properties to ceramides. For instance, 2'-hydroxy ceramide has been shown to induce apoptosis more rapidly and at lower concentrations than its non-hydroxylated counterpart, suggesting a distinct signaling mechanism.[8] The hydroxyl group, located near the membrane's polar region, can form hydrogen bonds with adjacent lipids, altering membrane packing and stability.[8]

Causality Behind Experimental Choices: To test this hypothesis, the primary goal is to trace the metabolic fate of exogenously supplied 2-OHUDA. Stable isotope labeling is the gold standard for this, as it allows for unambiguous tracking of the molecule through metabolic pathways without the artifacts associated with fluorescent tags. High-resolution mass spectrometry is required to differentiate the labeled lipids from the endogenous pool.

Protocol 3.1: Stable Isotope Tracing of 2-OHUDA into Sphingolipids

-

Cell Culture: Plate cells of interest (e.g., primary neurons, keratinocytes, or a relevant cell line) in 6-well plates and grow to 80-90% confluency.

-

Labeling: Prepare a stock solution of ¹³C-labeled 2-OHUDA in ethanol. On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing a final concentration of 1-10 µM ¹³C-2-OHUDA. Include a vehicle control (ethanol alone).

-

Rationale: The concentration should be physiologically relevant and non-toxic. A dose-response and time-course experiment is recommended as a preliminary step.

-

-

Incubation: Incubate cells for a defined period (e.g., 6, 12, or 24 hours) under standard culture conditions.

-

Cell Harvest: After incubation, wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual labeled lipid. Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.

-

Lipid Extraction (Bligh-Dyer Method): a. To the 1 mL cell suspension, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes. b. Add 1.25 mL of chloroform. Vortex for 1 minute. c. Add 1.25 mL of water. Vortex for 1 minute. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Rationale: This two-phase extraction efficiently separates lipids (lower chloroform phase) from polar metabolites (upper aqueous/methanol phase).

-

-

Sample Preparation: Carefully collect the lower chloroform phase using a glass Pasteur pipette. Dry the lipid extract under a stream of nitrogen gas.

-

LC-MS/MS Analysis: Reconstitute the dried lipid film in a suitable solvent (e.g., methanol/chloroform 1:1) and inject it into a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

-

Method: Develop a targeted method to detect the precursor ion of ¹³C-labeled 2-hydroxy-ceramide and its characteristic product ions. Compare the signal intensity in treated samples versus vehicle controls.

-

Self-Validation: The presence of a mass shift corresponding to the number of ¹³C labels in the ceramide species is definitive proof of incorporation.

-

Hypothesis 2: Direct Ligand-Receptor Interaction

Many free fatty acids act as signaling ligands for nuclear receptors (e.g., Peroxisome Proliferator-Activated Receptors, PPARs) and G-protein coupled receptors (GPCRs).[9][10] It is plausible that 2-OHUDA could directly bind to and modulate the activity of such receptors. PPARs, for example, are critical regulators of lipid metabolism, and their activation by fatty acids is a well-established signaling axis.[9]

Causality Behind Experimental Choices: A luciferase reporter assay is a robust and widely used method for screening compounds for nuclear receptor activation. It relies on a genetically engineered cell line where ligand binding to the receptor drives the expression of a quantifiable reporter gene (luciferase). This provides a direct functional readout of receptor activation.

Protocol 4.1: PPARγ Activation Luciferase Reporter Assay

-

Cell Culture: Use a commercially available reporter cell line (e.g., HEK293T cells) stably expressing human PPARγ and a luciferase reporter gene under the control of a PPAR response element (PPRE). Plate cells in a 96-well white, clear-bottom plate.

-

Compound Treatment: Prepare serial dilutions of 2-OHUDA (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

-

Controls (Critical for Validation):

-

Vehicle Control: Medium with the same concentration of solvent (e.g., DMSO) used for 2-OHUDA.

-

Positive Control: A known PPARγ agonist, such as Rosiglitazone (typically 1 µM).

-

Negative Control: Untreated cells.

-

-

Incubation: Replace the medium on the cells with the prepared compound dilutions and controls. Incubate for 18-24 hours.

-

Luciferase Assay: a. Aspirate the medium. Wash the cells gently with PBS. b. Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay kit (e.g., Promega ONE-Glo™). c. Add the luciferase substrate to each well. d. Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control. Plot the fold-change in luminescence against the concentration of 2-OHUDA. A dose-dependent increase in signal indicates receptor activation.

Hypothesis 3: Modulation of Skin Barrier Function

The epidermis relies on a highly organized lipid matrix, rich in ceramides, to form a competent permeability barrier.[11] 2-HFA-ceramides are essential for this function.[1] It is conceivable that topically applied free 2-OHUDA could serve as a substrate for keratinocytes to synthesize these crucial lipids, thereby enhancing barrier homeostasis. Alpha-hydroxy acids (AHAs) are known to modulate stratum corneum barrier function, providing a precedent for this type of activity.[12][13]

Causality Behind Experimental Choices: An in vitro 3D human epidermal equivalent (HHE) model provides a physiologically relevant system that mimics the structure and function of the human epidermis. Measuring Transepidermal Water Loss (TEWL) is the gold-standard non-invasive method for assessing the integrity of the skin's permeability barrier. A lower TEWL value indicates a more robust barrier.

Protocol 5.1: Assessing Barrier Function in a 3D Epidermal Model

-

Model Culture: Obtain commercially available 3D human epidermal equivalents (e.g., EpiDerm™) and culture them at the air-liquid interface according to the manufacturer's instructions.

-

Topical Application: Prepare a solution of 2-OHUDA in a suitable vehicle (e.g., propylene glycol). Apply a small, defined volume (e.g., 2-5 µL) of the solution topically to the surface of the HHE tissues.

-

Controls:

-

Vehicle Control: Apply the vehicle alone.

-

Positive Control: Apply a known barrier-enhancing agent (e.g., a mixture of ceramides or glycerol).

-

Negative Control: Untreated tissue.

-

-

Incubation: Treat the tissues daily for 3-5 days.

-

TEWL Measurement: a. At the end of the treatment period, place the tissue culture inserts into a controlled humidity chamber. b. Use a TEWL probe (e.g., Tewameter®) to measure the rate of water evaporation from the tissue surface. Allow the reading to stabilize for each measurement. c. Take at least three measurements per tissue and average the results.

-

Rationale: TEWL is a direct functional measure of the barrier's ability to prevent water loss. A statistically significant decrease in TEWL in 2-OHUDA-treated tissues compared to the vehicle control would support the hypothesis.

-

-

Optional Endpoint - Gene Expression: After TEWL measurement, harvest the tissues for RNA extraction. Perform quantitative PCR (qPCR) to analyze the expression of genes involved in lipid synthesis and barrier function (e.g., FA2H, CerS, FLG).

Caption: Workflow for investigating the potential functions of 2-OHUDA.

Conclusion and Future Directions

While the direct signaling functions of 2-Hydroxyundecanoic acid remain to be definitively established, the existing evidence from the broader families of hydroxy fatty acids and sphingolipids provides a strong rationale for its investigation. The hypotheses presented here—acting as a precursor for bioactive sphingolipids, a direct receptor ligand, or a modulator of epidermal barrier function—are not mutually exclusive and offer a robust framework for future research.

The protocols detailed in this guide provide the methodological foundation for any laboratory equipped for cell culture and modern analytical chemistry to begin exploring these possibilities. Future work should focus on unbiased approaches, such as affinity-based proteomics to pull down potential binding partners and global lipidomics and transcriptomics to understand the full cellular response to 2-OHUDA exposure. Elucidating the signaling roles of 2-OHUDA and other 2-HFAs will undoubtedly open new avenues for understanding health and disease and may reveal novel targets for therapeutic intervention in dermatology, neurology, and metabolic disorders.

References

-

Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405-414. [Link]

-

Eckhardt, M., & Ethen, C. M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences, 24(5), 4931. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282899, 2-Hydroxyundecanoic acid. PubChem. [Link]

-

Eckhardt, M., & Ethen, C. M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. PubMed. [Link]

-

Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. PubMed. [Link]

-

Acme Synthetic Solutions. (n.d.). Undecanoic Acid: A High-Performance Fatty Acid for Industrial and Pharmaceutical Use. [Link]

-

Hama, H. (2013). 2′-Hydroxy ceramide in membrane homeostasis and cell signaling. Frontiers in Bioscience (Landmark Edition), 19(2), 240-249. [Link]

-

Baran, P., et al. (2021). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International Journal of Molecular Sciences, 22(19), 10398. [Link]

-

Kim, Y., et al. (2018). Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation. Frontiers in Microbiology, 9, 2445. [Link]

-

Berardesca, E., et al. (1997). Alpha hydroxyacids modulate stratum corneum barrier function. British Journal of Dermatology, 137(6), 934-938. [Link]

-

Alexander, H., et al. (2023). Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties. Journal of Clinical and Aesthetic Dermatology, 16(11 Suppl 1), S9-S14. [Link]

-

Berardesca, E., et al. (1997). Alpha hydroxyacids modulate stratum corneum barrier function. Semantic Scholar. [Link]

-

Reddy, J. K. (2004). Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing. Toxicological Sciences, 79(1), 1-5. [Link]

-

Sugiura, T., & Waku, K. (2009). Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand. IUBMB Life, 52(1-2), 1-6. [Link]

Sources

- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. | Merck [merckmillipore.com]

- 3. mdpi.com [mdpi.com]

- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxyundecanoic acid | C11H22O3 | CID 5282899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties | MDPI [mdpi.com]

- 12. Alpha hydroxyacids modulate stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

The Enigmatic Role of 2-Hydroxyundecanoic Acid in Microbial Metabolism: A Technical Guide

Foreword

In the intricate world of microbial biochemistry, fatty acids and their derivatives stand as central players, dictating cellular architecture, energy homeostasis, and intercellular communication. Among these, the hydroxylated forms, particularly 2-hydroxy fatty acids, are emerging from the shadows of metabolic maps to reveal multifaceted roles. This technical guide delves into the core of 2-hydroxyundecanoic acid's involvement in microbial metabolism. While direct research on the C11 variant is nascent, this document synthesizes our current understanding of 2-hydroxy fatty acids in bacteria, providing a foundational framework for researchers, scientists, and drug development professionals. We will explore the enzymatic machinery behind its synthesis, speculate on its degradation, unravel its physiological significance, and provide robust methodologies for its study.

Introduction to 2-Hydroxy Fatty Acids in the Microbial Realm

2-Hydroxy fatty acids (2-HFAs) are characterized by a hydroxyl group on the alpha-carbon (C-2) of the fatty acid chain. Their presence has been documented in various biological systems, from bacteria to mammals. In microbes, 2-HFAs are integral components of complex lipids, such as the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria, and are also found in sphingolipids of certain bacterial species.[1][2] The introduction of a hydroxyl group dramatically alters the physicochemical properties of the fatty acid, influencing membrane fluidity, intermolecular interactions, and the presentation of surface antigens.[1] 2-Hydroxyundecanoic acid, a medium-chain 2-HFA, is of particular interest due to the unique biophysical properties conferred by its 11-carbon backbone.

Biosynthesis of 2-Hydroxyundecanoic Acid: The Alpha-Hydroxylation Pathway

The primary route for the synthesis of 2-hydroxy fatty acids in microorganisms is through the direct hydroxylation of a fatty acid at the C-2 position, a reaction catalyzed by a class of enzymes known as fatty acid alpha-hydroxylases.[3]

Key Enzymes: Fatty Acid Alpha-Hydroxylases

Bacterial fatty acid alpha-hydroxylases are often cytochrome P450 enzymes that utilize a peroxide-dependent mechanism.[4][5] These enzymes exhibit stereospecificity, with bacterial 2-HFAs predominantly found in the (S) configuration.[6] While a specific alpha-hydroxylase for undecanoic acid has not been definitively characterized, it is plausible that enzymes with broad substrate specificity can act on this medium-chain fatty acid.[4] In myxobacteria, the biosynthesis of 2-HFAs is intricately linked to the formation of sphingolipids.[3]

The proposed biosynthetic pathway is a single-step conversion of undecanoic acid to 2-hydroxyundecanoic acid.

Caption: Hypothetical Degradation Pathway of 2-Hydroxyundecanoic Acid.

Physiological Roles and Significance

The presence of 2-hydroxyundecanoic acid and other 2-HFAs in microbial cells suggests important physiological functions, primarily related to the structure and function of the cell envelope.

Structural Component of Lipids

-

Lipopolysaccharides (LPS): In many Gram-negative bacteria, 2-HFAs are found in the lipid A component of LPS, contributing to the structural integrity of the outer membrane and modulating the host's immune response. [2]* Sphingolipids: Certain bacteria, such as those from the phylum Bacteroidetes, synthesize sphingolipids containing 2-HFAs. These lipids play a role in membrane stability and signaling. [1][7]The additional hydrogen bonding capacity of the hydroxyl group can increase the stability of lipid microdomains. [1]

Quorum Sensing and Interspecies Communication

While not directly demonstrated for 2-hydroxyundecanoic acid, other fatty acid derivatives are known to act as signaling molecules in quorum sensing, a process of cell-to-cell communication that regulates bacterial virulence and biofilm formation. [8][9]The unique structure of 2-hydroxyundecanoic acid makes it a candidate for such a role, warranting further investigation.

Methodologies for the Study of 2-Hydroxyundecanoic Acid

The accurate detection and quantification of 2-hydroxyundecanoic acid in microbial samples require robust analytical techniques.

Extraction of Fatty Acids from Microbial Biomass

A crucial first step is the efficient extraction of total lipids from the microbial cells.

Protocol 1: Modified Bligh-Dyer Extraction [10][11]

-

Harvest microbial cells (approximately 25-50 mg wet weight) by centrifugation.

-

Add 1 mL of a cold methanol:chloroform (2:1, v/v) mixture to the cell pellet.

-

Vortex vigorously for 5 minutes to disrupt the cells and precipitate proteins.

-

Add 0.25 mL of chloroform and vortex for 1 minute.

-

Add 0.25 mL of water to induce phase separation and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) using a glass syringe.

-

Dry the lipid extract under a stream of nitrogen.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty acids after derivatization to increase their volatility.

Protocol 2: GC-MS Analysis of 2-Hydroxy Fatty Acid Methyl Esters [12][13][14]

-

Derivatization: To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol. Heat at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs: Add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

Silylation: Dry the FAMEs under nitrogen. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the hydroxyl group.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-23). The mass spectrometer can be operated in electron ionization (EI) mode, and the fragmentation pattern of the TMS-derivatized 2-hydroxyundecanoic acid methyl ester will provide a characteristic signature for identification.

| Parameter | Typical Value |

| GC Column | DB-23 (50% cyanopropyl)-methylpolysiloxane |

| Injector Temperature | 250°C |

| Oven Program | 80°C hold for 2 min, ramp to 220°C at 5°C/min, hold for 10 min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Table 1: Example GC-MS parameters for 2-HFA analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative for the analysis of 2-hydroxy fatty acids, particularly for resolving isomers and analyzing less volatile derivatives. [15][16][17] Protocol 3: HPLC Analysis of 2-Hydroxy Fatty Acids [18]

-

Derivatization (Optional): For sensitive detection, fatty acids can be derivatized with a UV-absorbing or fluorescent tag.

-

HPLC System: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection (if derivatized) or connection to a mass spectrometer (LC-MS) for sensitive and specific detection. [8]

Caption: General workflow for the analysis of 2-Hydroxyundecanoic Acid.

Future Directions and Unanswered Questions

The study of 2-hydroxyundecanoic acid in microbial metabolism is a field ripe for discovery. Key areas for future research include:

-

Enzyme Discovery and Characterization: Identifying and characterizing the specific fatty acid alpha-hydroxylases that produce 2-hydroxyundecanoic acid in various microbial species.

-

Elucidation of Degradation Pathways: Definitive experimental validation of the catabolic routes for 2-HFAs in bacteria.

-

Functional Genomics: Utilizing genetic and 'omics' approaches to uncover the precise physiological roles of 2-hydroxyundecanoic acid in microbial cell biology.

-

Role in Host-Microbe Interactions: Investigating the impact of microbial 2-hydroxyundecanoic acid on host immune responses and its potential as a signaling molecule in the microbiome.

Conclusion

2-Hydroxyundecanoic acid represents a fascinating, yet understudied, metabolite at the crossroads of microbial lipid metabolism and cell signaling. While our current knowledge is largely extrapolated from studies of other 2-hydroxy fatty acids, the foundational understanding of their biosynthesis, potential degradation, and physiological importance provides a solid launchpad for future investigations. The methodologies outlined in this guide offer a practical toolkit for researchers to begin unraveling the secrets of this enigmatic molecule, paving the way for potential applications in drug development and biotechnology.

References

- Bird, S. S., Marur, V. R., Sniatynski, M. J., Ravindran, A., & Ketha, H. (2011). Lipid and fatty acid extraction protocol from biological samples. Protocol Exchange.

- Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917.

- Matsunaga, I., et al. (2000). Phytanic acid alpha-hydroxylation by bacterial cytochrome P450. Lipids, 35(4), 369-374.

- Mo-Bio Laboratories. (n.d.).

- Gebhardt, K., et al. (2009). Biosynthesis of 2-hydroxy and iso-even fatty acids is connected to sphingolipid formation in myxobacteria. Chembiochem, 10(12), 2003-2010.

- Ochsenreither, K., et al. (2016). Upstream and downstream processing of essential fatty acids from microbial biomass. Frontiers in Microbiology, 7, 1245.

- Kim, K. H., & Oh, D. K. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied microbiology and biotechnology, 97(13), 5675–5687.

- Heng, M. P., et al. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Biotechnology for Biofuels and Bioproducts, 17(1), 131.

- Eckert, D., & Gisch, N. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International journal of molecular sciences, 24(5), 4899.

- Guo, L., et al. (2013). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of lipid research, 54(5), 1327–1337.

- Balser, T. C. (2017). A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples. Journal of visualized experiments : JoVE, (125), 55823.

- Kim, K. H., & Oh, D. K. (2013). Production of long-chain hydroxy fatty acids by microbial conversion. Applied microbiology and biotechnology, 97(13), 5675–5687.

- Google Patents. (2012).

- Yano, I., et al. (1993). Optical Configuration Analysis of Hydroxy Fatty Acids in Bacterial Lipids by Chiral Column High‐Performance Liquid Chromatography. Microbiology and immunology, 37(10), 825-831.

- Kim, K. H., & Oh, D. K. (2013). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Biotechnology advances, 31(8), 1473–1485.

- Christie, W. W. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. In Lipidomics (pp. 191-216). Humana, New York, NY.

- Eckert, D., & Gisch, N. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International journal of molecular sciences, 24(5), 4899.

- Wijesundera, C., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1373-1384.

- Li, J., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography–Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(43), 16484-16493.

- Rustérucci, C., et al. (1999). HPLC analysis of hydroxy fatty acids extracted from control and cryptogein-treated leaves after NaBH 4 reduction and lipid hydrolysis. Plant physiology and biochemistry, 37(10), 789-799.

- Cyberlipid. (n.d.).

- Eckert, D., & Gisch, N. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International journal of molecular sciences, 24(5), 4899.

- Handa, N., et al. (2021). Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina. The Journal of general and applied microbiology, 67(3), 127–134.

- Cyberlipid. (n.d.). HPLC analysis.

- AOCS. (n.d.).

- LIPID MAPS. (n.d.).

- Gonzalez, A., et al. (2022). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. International journal of molecular sciences, 23(21), 13426.

- BenchChem. (2025).

- Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et biophysica acta, 1801(4), 405–414.

- AOCS. (n.d.).

- Nacalai Tesque. (n.d.).

- Hankins, J. V., et al. (2012). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids from LPS isolated from E. coli MLK1067 expressing Vc0212. Journal of bacteriology, 194(15), 4067-4077.

- Wang, S., et al. (2017). Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 330–337.

- Liu, X., et al. (2023). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Frontiers in Microbiology, 14, 1245678.

- Le-Belle, J., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules (Basel, Switzerland), 25(14), 3305.

- Wikipedia. (n.d.). Gut microbiota.

- Jiménez-Díaz, L., et al. (2017). Pathways for the Degradation of Fatty Acids in Bacteria. Microbiology and molecular biology reviews : MMBR, 81(4), e00018-17.

Sources

- 1. mdpi.com [mdpi.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Biosynthesis of 2-hydroxy and iso-even fatty acids is connected to sphingolipid formation in myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytanic acid alpha-hydroxylation by bacterial cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of 2-hydroxy-fatty acids and 2-hydroxy-fatty acid-containing ceramides in a gliding marine bacterium Aureispira marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut microbiota - Wikipedia [en.wikipedia.org]

- 10. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 11. A Lipid Extraction and Analysis Method for Characterizing Soil Microbes in Experiments with Many Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. marinelipids.ca [marinelipids.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]

- 17. aocs.org [aocs.org]

- 18. hplc.eu [hplc.eu]

An In-depth Technical Guide to 2-Hydroxyundecanoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Hydroxyundecanoic acid, an alpha-hydroxy fatty acid with significant relevance in biochemical research and potential applications in the cosmetic and pharmaceutical industries. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, analysis, and biological significance.

Introduction and Molecular Overview

2-Hydroxyundecanoic acid (2-HUA) is a saturated fatty acid featuring an 11-carbon chain with a hydroxyl group (-OH) substituted at the alpha-position (C-2). This structural feature classifies it as an alpha-hydroxy acid (AHA), a group of compounds known for their distinct chemical and biological activities.[1] The presence of both a carboxylic acid and a hydroxyl group on adjacent carbons creates a molecule with unique reactivity and functionality. Furthermore, the C-2 carbon is a chiral center, meaning 2-HUA can exist as two distinct enantiomers, (R)- and (S)-2-hydroxyundecanoic acid, in addition to its racemic form.